5-Bromo-3-(4-methylphenyl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-3-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3 |
InChI Key |
FDOIDGDPIWGRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies of 5 Bromo 3 4 Methylphenyl Isoxazole and Its Derivatives
Established Synthetic Pathways
The construction of the isoxazole (B147169) ring, a key structural motif in many pharmacologically active compounds, has been achieved through several reliable synthetic pathways. These established methods, including cyclocondensation, 1,3-dipolar cycloaddition, and multi-component reactions, provide versatile access to a wide array of substituted isoxazoles.
Cyclocondensation Reactions
Cyclocondensation reactions represent a fundamental approach to synthesizing the isoxazole core. This method typically involves the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with hydroxylamine (B1172632) or its salts. The reaction proceeds through the initial formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
One common strategy involves the condensation of β-enaminones with hydroxylamine hydrochloride. For instance, the synthesis of 5-(pyren-1-yl)isoxazole was achieved by reacting a β-enaminone intermediate derived from 1-acetylpyrene (B1266438) with hydroxylamine, leading to the final isoxazole product in high yield. mdpi.com Another example is the cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride in the presence of glacial acetic acid, which yields fused isoxazole systems. mdpi.com The versatility of this method allows for the incorporation of various substituents onto the isoxazole ring, depending on the structure of the starting 1,3-bis-electrophile. mdpi.com
Table 1: Examples of Cyclocondensation Reactions for Isoxazole Synthesis
| 1,3-Dicarbonyl Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| β-Enaminone | Hydroxylamine Hydrochloride | 5-Substituted Isoxazole | mdpi.com |
| 2-Arylidene-5,5-dimethylcyclohexane-1,3-dione | Hydroxylamine Hydrochloride | Fused Isoxazole | mdpi.com |
| 1,3-Diketone | Hydroxylamine | Substituted Isoxazole | researchgate.net |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is one of the most powerful and widely utilized methods for constructing isoxazole rings. researchgate.netnih.gov This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, which is typically an alkyne or an alkene. nih.govarkat-usa.orgnih.gov Nitrile oxides are unstable and are therefore generated in situ from precursors like aldoximes, α-nitroketones, or hydroximoyl halides. arkat-usa.orgresearchgate.netnih.gov
A highly relevant example is the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, a derivative structurally similar to the target compound. This synthesis starts with the conversion of 4-methylbenzaldehyde (B123495) to 4-methylbenzaldoxime. The aldoxime is then treated with sodium hypochlorite (B82951) to generate the corresponding nitrile oxide in situ, which undergoes a [3+2] cycloaddition with propargyl alcohol to form the desired isoxazole. biolmolchem.com Similarly, 3-phenyl-5-(bromomethyl)isoxazoles have been synthesized via the 1,3-dipolar cycloaddition of in situ-generated α-chloro aldoximes with propargyl bromide. researchgate.net The regioselectivity of the cycloaddition is a key aspect, with copper(I)-catalyzed reactions of terminal alkynes reliably producing 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org
Table 2: Selected 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| 4-Methylbenzaldoxime | Propargyl alcohol | Sodium Hypochlorite | (3-para-tolyl-isoxazol-5-yl)methanol | biolmolchem.com |
| Aldoxime | Propargyl bromide | N-Chlorosuccinimide (NCS) | 3-Aryl-5-(bromomethyl)isoxazole | researchgate.net |
| α-Nitroketone | Alkene/Alkyne | Chloramine-T | 3-Benzoylisoxazoline/isoxazole | nih.gov |
| N-hydroxybenzimidoyl chlorides | Terminal Alkyne | Cu/Al2O3 (Ball-milling) | 3,5-Disubstituted isoxazole | nih.gov |
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like isoxazoles from simple starting materials in a single step. mdpi.com These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. mdpi.com
A common MCR for isoxazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester such as ethyl acetoacetate, and hydroxylamine hydrochloride. nih.govresearchgate.netnih.gov This approach has been used to produce a variety of 3,4,5-trisubstituted isoxazole derivatives. The reaction mechanism typically begins with the formation of an oxime from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde to yield the final product. mdpi.comscielo.br This methodology has also been adapted for the synthesis of 5-amino-isoxazole-4-carbonitriles through the reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. nih.gov
Table 3: Multi-Component Reactions for Isoxazole Derivatives
| Component 1 | Component 2 | Component 3 | Catalyst/Medium | Product Type | Reference |
|---|---|---|---|---|---|
| Aldehyde | Methyl acetoacetate | Hydroxylamine HCl | Fruit Juice (e.g., Cocos nucifera) | Substituted Isoxazole | nih.govresearchgate.net |
| Aldehyde | Ethyl acetoacetate | Hydroxylamine HCl | Amine-functionalized cellulose (B213188) | 3,4-Disubstituted isoxazol-5(4H)-one | mdpi.com |
| Aldehyde | Malononitrile | Hydroxylamine HCl | Glycerol/K2CO3 | 5-Amino-isoxazole-4-carbonitrile | nih.gov |
Green Chemistry Approaches in 5-Bromo-3-(4-methylphenyl)isoxazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazoles to minimize environmental impact. These approaches focus on using environmentally benign solvents, reducing waste, and avoiding toxic reagents and catalysts.
Aqueous Media Reaction Systems
The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant advantages in terms of cost, safety, and environmental impact. Several synthetic methods for isoxazoles have been successfully adapted to aqueous media.
For example, a series of 5-arylisoxazole derivatives were synthesized in high yields by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without the need for any catalyst. nih.govresearchgate.net This method is praised for its mild conditions and simple work-up procedure. nih.govresearchgate.net Furthermore, the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds has been effectively performed in a water-methanol mixture at room temperature, providing a rapid and environmentally friendly route to 3,4,5-trisubstituted isoxazoles. nih.gov The use of oxone (2KHSO₅·KHSO₄·K₂SO₄) as a stable and water-soluble oxidizing agent to facilitate cycloadditions in aqueous medium also represents a significant green advancement. rsc.org
Metal-Free Catalysis
While metal catalysts, particularly copper, are effective in certain isoxazole syntheses, they often come with drawbacks such as cost, toxicity, and contamination of the final product. rsc.orgresearchgate.net This has driven the development of metal-free synthetic routes.
A prominent metal-free strategy involves the use of hypervalent iodine reagents, which are eco-friendly and mild oxidizing agents. arkat-usa.org These reagents can efficiently generate nitrile oxides from aldoximes for subsequent [3+2] cycloaddition reactions, avoiding the need for heavy metal oxidants. arkat-usa.org Another approach employs organocatalysis, such as the use of the base 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote the reaction between aromatic aldehydes and ethyl nitroacetate (B1208598) in water under ultrasonication. rsc.org Additionally, reactions catalyzed by acidic ionic liquids or performed on solid supports like propylamine-functionalized cellulose represent innovative metal-free alternatives for isoxazole synthesis. mdpi.comscielo.br These methods not only circumvent the issues associated with metal catalysts but also often provide high yields and selectivity under mild conditions. rsc.orgresearchgate.net
Regioselectivity and Stereochemical Control in Synthesis
The synthesis of isoxazoles, particularly unsymmetrically substituted ones like this compound, often yields a mixture of regioisomers. Therefore, controlling the regioselectivity of the key ring-forming reactions is a significant challenge for synthetic chemists. The primary methods for isoxazole synthesis involve the [3+2] cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with 1,3-dicarbonyl compounds. youtube.comsphinxsai.com The regiochemical outcome of these reactions is influenced by a combination of steric and electronic factors of the reactants and the reaction conditions.
A common and highly regioselective method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, and subsequent treatment with molecular iodine and hydroxylamine. nih.gov Another approach is the copper(I)-catalyzed reaction of in situ generated nitrile oxides with terminal acetylenes, which also provides a rapid and regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov
In the context of synthesizing derivatives of this compound, the choice of starting materials and catalysts is crucial for directing the regioselectivity. For instance, the reaction of 4-methylbenzaldoxime (which can be converted to the corresponding nitrile oxide) with a bromo-substituted alkyne would be a logical route. The electronic properties of the 'p-tolyl' group and the bromo-substituent on the alkyne would dictate the orientation of the cycloaddition.
Research has shown that in the [3+2] cycloaddition of trifluoromethyl-substituted alkenes with halogenoximes, the regioselectivity is governed by both steric and electronic factors. nih.gov The transition state leading to the formation of 3,4-disubstituted isoxazoles is often disfavored due to steric repulsion, thereby favoring the formation of 3,5-disubstituted products. nih.gov This principle can be extrapolated to the synthesis of this compound, where the bulky 'p-tolyl' group and the bromine atom would sterically influence the cycloaddition process.
Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved with high regioselectivity through methods like the reaction of α-nitrocinnamates with stoichiometric di-isopropylethylamine (DIPEA). researchgate.net While this applies to more substituted systems, the underlying principles of controlling reactant and catalyst choice to manage regiochemical outcomes are broadly applicable.
Detailed research findings on the regioselective synthesis of related isoxazole structures are summarized in the table below.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product(s) | Key Finding | Reference |
| Terminal Alkynes | Aldehydes, I₂, NH₂OH | n-BuLi | 3,5-disubstituted isoxazoles | Highly regioselective one-pot synthesis. | nih.gov |
| Nitrile Oxides (in situ) | Terminal Acetylenes | Copper(I) | 3,5-disubstituted isoxazoles | Rapid and regioselective synthesis. | nih.gov |
| CF₃-substituted Alkenes | Halogenoximes | None (Metal-free) | 3,5-disubstituted 5-trifluoromethylisoxazoles | Regioselective [3+2] cycloaddition governed by steric and electronic factors. | nih.gov |
| α-Nitrocinnamates | - | Di-isopropylethylamine (DIPEA) | 3,4,5-trisubstituted isoxazoles | Regioselective synthesis of fully substituted isoxazoles. | researchgate.net |
| 1-Aryl-1,3-butanediones | 3,5-Diamino-1,2,4-triazole | - | 7-Aryl-5-methyl-2-amino- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines | Efficient and regioselective one-step synthesis. | rsc.org |
The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol derivatives, which are structurally very similar to the target compound, has been achieved through a [3+2] cycloaddition process involving the conversion of benzaldehyde (B42025) to benzaldoxime. biolmolchem.com This highlights a practical approach where the regiochemistry is controlled to place the 'p-tolyl' group at the 3-position and the functionalized group at the 5-position.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 5-Bromo-3-(4-methylphenyl)isoxazole is expected to reveal distinct signals corresponding to each type of proton in the molecule. Based on data from analogous compounds, the aromatic protons of the 4-methylphenyl (p-tolyl) group would typically appear as two doublets in the downfield region of the spectrum, a characteristic AA'BB' system. The protons ortho to the isoxazole (B147169) ring would likely resonate at a slightly different chemical shift than the protons meta to it, due to the electronic influence of the isoxazole substituent.
A key diagnostic signal would be the singlet corresponding to the C4-proton of the isoxazole ring. In similar isoxazole structures, this proton typically appears as a sharp singlet. For instance, in 3-phenyl-5-(p-tolyl)isoxazole, the isoxazole proton signal is observed at 6.77 ppm. rsc.org The methyl group protons on the p-tolyl substituent would give rise to a singlet further upfield, typically in the range of 2.4 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Isoxazole H-4 | ~6.8 | Singlet |
| Aromatic H (ortho to isoxazole) | ~7.7 | Doublet |
| Aromatic H (meta to isoxazole) | ~7.3 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbons of the isoxazole ring are particularly diagnostic. The C3 and C5 carbons would appear significantly downfield due to their heteroatomic environment and the presence of the bromine atom on C5. In related structures like 3-phenyl-5-(p-tolyl)isoxazole, the isoxazole carbons C3 and C5 resonate at approximately 162.8 ppm and 170.5 ppm, respectively. rsc.org The C4 carbon of the isoxazole ring would be found at a more upfield position, with a predicted chemical shift around 97 ppm. rsc.org
The carbons of the 4-methylphenyl ring will also show characteristic shifts. The quaternary carbon attached to the isoxazole ring and the carbon bearing the methyl group will have distinct chemical shifts from the protonated aromatic carbons. The methyl carbon itself is expected to appear at a high field, around 21 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Isoxazole C3 | ~163 |
| Isoxazole C4 | ~97 |
| Isoxazole C5 | ~170 |
| Aromatic C (ipso, attached to isoxazole) | ~125-130 |
| Aromatic C (ortho) | ~126-130 |
| Aromatic C (meta) | ~129-130 |
| Aromatic C (para, attached to -CH₃) | ~140 |
Two-Dimensional NMR Techniques (e.g., NOESY)
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of atoms, which helps to confirm the substitution pattern and stereochemistry. In the case of this compound, a NOESY experiment would be expected to show correlations between the isoxazole C4-proton and the ortho-protons of the 4-methylphenyl ring. This would provide definitive evidence for the connectivity and spatial arrangement of the two ring systems. Further correlations would likely be observed between the methyl protons and the meta-protons of the p-tolyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bond vibrations within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. The stretching vibrations of the C=N and C=C bonds within the isoxazole and phenyl rings are expected to appear in the 1600-1400 cm⁻¹ region. For example, in a similar compound, 3,5-dimethyl-4-(3'-nitrophenylazo) isoxazole, the C=N stretching vibration is observed at 1603 cm⁻¹. rjpbcs.com The N-O stretching vibration of the isoxazole ring typically appears in the 1400-1300 cm⁻¹ range. rjpbcs.com
The aromatic C-H stretching vibrations of the phenyl ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The presence of the bromine atom is more challenging to assign directly in the FT-IR spectrum as the C-Br stretching vibration occurs at lower frequencies, often below the standard range of mid-IR spectrometers.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (-CH₃) | 2980-2850 |
| C=N Stretch (isoxazole) | ~1600 |
| C=C Stretch (aromatic) | 1600-1450 |
| N-O Stretch (isoxazole) | 1400-1300 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibrations of the aromatic ring would be expected to produce a strong Raman signal. The C=C and C=N stretching vibrations would also be Raman active. While specific Raman data for the title compound is not available in the searched literature, studies on similar molecules like 5-Methyl-3-phenylisoxazole-4-carboxylic acid have utilized Raman spectroscopy to complement FT-IR data for a complete vibrational analysis. rsc.org The C-Br stretch, which is often weak in the IR, may show a more prominent band in the Raman spectrum.
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone in the structural elucidation of novel compounds. It provides vital information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into its structural components. For this compound, with a molecular formula of C₁₀H₈BrNO, the expected molecular weight is approximately 238.08 g/mol . chemicalbook.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of the molecular weight with minimal fragmentation. In the analysis of isoxazole derivatives, ESI-MS is frequently employed to confirm the mass of the synthesized products. For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 239.08. The presence of the bromine atom would also be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry. While less common now than ESI, it has been historically used for the analysis of non-volatile and thermally labile compounds. In a FAB-MS analysis of this compound, the compound would be dissolved in a matrix (like m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (such as xenon or argon). This process would generate ions of the analyte, and the resulting spectrum would similarly display the molecular ion peak, confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound, HR-MS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. The experimentally determined mass would be compared to the calculated theoretical mass for C₁₀H₈BrNO to confirm the molecular formula with a high degree of confidence. acu.edu.in
| Technique | Expected m/z | Information Obtained |
| ESI-MS | ~239.08 [M+H]⁺ | Molecular Weight Confirmation |
| FAB-MS | ~238.08 [M]⁺ | Molecular Weight Confirmation |
| HR-MS | Precise mass of C₁₀H₈BrNO | Elemental Composition Confirmation |
Other Analytical Methods for Structural Elucidation
In conjunction with mass spectrometry, other analytical methods are indispensable for a comprehensive structural characterization of this compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound (C₁₀H₈BrNO), the theoretical elemental composition can be calculated. Experimental results from elemental analysis of a pure sample should closely match these theoretical values, providing strong evidence for the proposed molecular formula. researchgate.net
Theoretical Elemental Composition of C₁₀H₈BrNO
| Element | Percentage |
| Carbon (C) | 50.45% |
| Hydrogen (H) | 3.39% |
| Bromine (Br) | 33.56% |
| Nitrogen (N) | 5.88% |
| Oxygen (O) | 6.72% |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores and conjugation system.
While specific, detailed experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from studies on closely related isoxazole derivatives. For instance, studies on various substituted isoxazoles reveal characteristic absorption bands in the UV region. acs.org The electronic spectrum of the isoxazole ring itself exhibits a strong π → π* transition at high energies. acs.org
In the case of this compound, the chromophoric system is composed of the phenyl ring and the isoxazole ring. The presence of the p-tolyl group (4-methylphenyl) and the bromo substituent on the isoxazole ring will influence the electronic transitions. The auxochromic methyl group and the chromophoric phenyl group attached to the isoxazole core are expected to cause a bathochromic shift (redshift) of the absorption maxima compared to the unsubstituted isoxazole.
A study on (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one in methanol (B129727) reported a λmax at 386 nm, while (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one showed a λmax at 407 nm in the same solvent. These values highlight the influence of substituents on the absorption wavelength. Although the core structure differs from the target compound, this data provides a reference for the range in which substituted isoxazoles absorb.
Based on the structure of this compound, the primary absorption bands would be attributed to the π → π* transitions of the aromatic phenyl ring and the isoxazole moiety. The conjugation between these two rings would likely result in a complex spectrum with multiple absorption bands.
Table 1: Expected UV-Vis Spectral Data for this compound and Related Compounds
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| This compound | Methanol/Ethanol | Not Reported | Not Reported | |
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 386 | Not Reported | |
| (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 407 | Not Reported |
This table includes data for related compounds to provide context for the expected spectral properties of this compound, for which specific data is not available in the cited sources.
X-ray Crystallography (for derivative analysis)
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, the analysis of its derivatives can provide invaluable structural information. This method allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
Although specific crystallographic data for a derivative of this compound was not found in the searched literature, the application of this technique to other isoxazole and heterocyclic derivatives demonstrates its power. For example, the crystal structure of a newly synthesized 3-4′-bipyrazole derivative was determined, revealing a triclinic crystal system with the space group P-1. mdpi.com The analysis provided detailed information on the twisting of the ring systems relative to each other and the nature of intermolecular interactions, such as hydrogen bonding. mdpi.com
In another study, the X-ray crystal structure analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole confirmed the proposed structure and provided precise data on the crystal system (triclinic, P-1) and the dihedral angles between the different ring systems. researchgate.net
For a derivative of this compound, X-ray crystallographic analysis would be expected to:
Confirm the planar structure of the isoxazole ring.
Determine the dihedral angle between the plane of the isoxazole ring and the phenyl ring, providing insight into the degree of conjugation.
Precisely measure the bond lengths, including the C-Br, C-N, N-O, and C-C bonds, which can be compared with theoretical values.
Elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound.
The synthesis of a suitable crystalline derivative, for instance, by introducing a functional group that promotes crystallization, would be a critical first step in such an analysis. The resulting crystallographic data would provide the definitive structural proof for the this compound framework.
Computational and Theoretical Investigations of 5 Bromo 3 4 Methylphenyl Isoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and energies. For 5-Bromo-3-(4-methylphenyl)isoxazole, these methods can elucidate its stable conformations, vibrational frequencies, and electronic properties, providing a foundational understanding of its behavior at a molecular level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. acu.edu.in
For a molecule like this compound, a typical DFT study would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. A widely used functional for this purpose is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. researchgate.net The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations can confirm that the optimized structure is a true energy minimum and can be used to simulate theoretical infrared (IR) spectra. researchgate.net
DFT calculations are also employed to determine various electronic properties. For instance, studies on similar isoxazole (B147169) derivatives have successfully used DFT to calculate parameters that describe chemical reactivity. researchgate.net
Table 1: Representative Theoretical Structural Parameters for an Isoxazole Derivative (Note: This data is illustrative, based on calculations for similar heterocyclic compounds, as specific published data for this compound is not available.)
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length | C-Br | ~1.89 Å |
| Bond Length | N-O (isoxazole) | ~1.42 Å |
| Bond Length | C=N (isoxazole) | ~1.30 Å |
| Bond Angle | C-N-O (isoxazole) | ~109° |
| Dihedral Angle | Phenyl-Isoxazole | ~20-30° |
Semi-Empirical Methods (e.g., AM1)
Semi-empirical methods are simplified quantum mechanical methods that use parameters derived from experimental data to speed up calculations. bldpharm.com They are significantly faster than DFT or other ab initio methods, making them suitable for very large molecules or for high-throughput screening. bldpharm.com
Austin Model 1 (AM1) is a well-known semi-empirical method that provides a good approximation for the geometric and electronic properties of many organic molecules. bldpharm.com It is an improvement over earlier methods like MNDO, particularly in its treatment of hydrogen bonds. ajchem-a.com While less accurate than DFT, AM1 can be used for initial geometry optimizations of this compound before refinement with higher-level theories. A QSAR (Quantitative Structure-Activity Relationship) study on isoxazole derivatives, for instance, utilized the similar PM3 semi-empirical method to optimize molecular structures before generating descriptors. bldpharm.com
Basis Set Selection and Solvation Models (e.g., SCRF/PCM)
The choice of basis set is critical in any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G or the more flexible 6-311G, are commonly used. nih.gov Adding polarization functions (e.g., d,p) and diffuse functions (+) is often necessary for accurate descriptions of systems with lone pairs and for calculating properties like electron affinity, as seen in studies of related compounds which use basis sets like 6-311++G(d,p). researchgate.netresearchgate.netnih.gov
Since many chemical and biological processes occur in solution, it is often essential to model the effect of the solvent. The Self-Consistent Reaction Field (SCRF) methods are a common way to do this, where the solvent is treated as a continuous medium with a specific dielectric constant. aimspress.com The Polarizable Continuum Model (PCM) is a widely implemented and effective SCRF method. aimspress.com In a PCM calculation, the solute molecule is placed in a cavity within the solvent continuum, allowing for the simulation of its properties in a more realistic environment. aimspress.com
Molecular Electronic Structure Analysis
Analyzing the electronic structure provides deep insights into a molecule's reactivity, stability, and potential interaction sites. For this compound, this involves examining its molecular orbitals and the distribution of electrostatic potential across its surface.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acu.edu.in A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. acu.edu.in For this compound, DFT calculations can provide the energies and spatial distributions of these orbitals. In similar aromatic heterocyclic compounds, the HOMO is often distributed over the phenyl ring system, while the LUMO may be located on the heterocyclic ring, or vice versa, depending on the substituents. nih.gov
Table 2: Illustrative Frontier Orbital Energies for an Isoxazole Derivative (Note: This data is illustrative and based on typical values for similar compounds.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-rich regions, likely on the p-tolyl group |
| LUMO | -1.8 | Electron-deficient regions, potentially on the bromo-isoxazole ring |
| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net
On a standard MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack. Regions of positive potential (colored blue) indicate an electron deficiency, often found around hydrogen atoms attached to electronegative atoms, and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net The bromine atom would also contribute to the electrostatic potential distribution.
Mulliken Population and Natural Bonding Orbital (NBO) Analysis
Computational chemistry provides profound insights into the electronic structure of molecules like this compound. Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, offering a picture of electron distribution. This analysis helps in understanding the electrostatic potential and reactivity of different atomic sites within the molecule.
A more detailed and chemically intuitive picture is provided by Natural Bonding Orbital (NBO) analysis. researchgate.net NBO analysis is a powerful tool for studying intramolecular and intermolecular bonding and the interactions between these bonds. researchgate.net It examines charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. The analysis focuses on the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction. researchgate.net
Table 1: Representative NBO Analysis Data for Donor-Acceptor Interactions (Note: This table is a representative example based on typical findings for similar heterocyclic compounds, as specific NBO data for this compound is not publicly available.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N2 | π* (C3-C4) | ~15-25 | Lone Pair -> π |
| LP (1) N2 | π (C5-O1) | ~10-20 | Lone Pair -> π |
| LP (2) O1 | σ (N2-C3) | ~5-10 | Lone Pair -> σ |
| π (C7-C8) | π (C9-C10) | ~20-30 | π -> π* (Phenyl Ring) |
| π (C3-C4) | π* (C7-C12) | ~3-8 | π -> π* (Ring Conjugation) |
Reaction Mechanism Elucidation via Theoretical Approaches
Theoretical methods are indispensable for understanding the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like isoxazoles. nih.gov The formation of the 3,5-disubstituted isoxazole core of this compound typically proceeds through a [3+2] cycloaddition reaction. nih.gov In this process, a nitrile oxide (the three-atom component) reacts with an alkyne or alkene (the two-atom component). nih.gov
Bond Evolution Theory (BET) offers a more granular analysis of the reaction mechanism by examining the changes in electronic structure along the reaction coordinate defined by the PES. mdpi.com BET provides a detailed narrative of bond formation and cleavage by partitioning the reaction pathway into distinct "structural stability domains" (SSDs). Each SSD corresponds to a specific electronic arrangement. The transition from one SSD to the next signifies a "catastrophe" in the electron localization function, representing a significant event like the formation, breaking, or splitting of a chemical bond. mdpi.com For the cycloaddition reaction forming the isoxazole ring, BET would describe the precise sequence of electronic reorganization, such as the initial formation of a C-C bond followed by the C-O bond, or a concerted but asynchronous process, thereby providing a deep understanding of the reaction's synchronicity. mdpi.com
In Silico Modeling for Research Applications
In silico techniques like molecular docking and molecular dynamics are crucial for predicting and analyzing the potential biological activity of molecules like this compound by modeling their interactions with protein targets.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. researchgate.net Numerous studies have demonstrated that isoxazole derivatives can bind to a variety of biological targets, including enzymes like cyclooxygenase (COX) and topoisomerase. researchgate.netpnrjournal.com
For instance, docking studies on compounds structurally similar to this compound have revealed potent anti-inflammatory and anticancer potential. A study on 3-(3-bromo-phenyl)-4-phenyl-isoxazole showed good binding affinity to the COX-2 enzyme, with key hydrogen bond interactions involving residues like Arg120. researchgate.net Another study involving an isoxazole with a methylbenzene group (a close analogue to the 4-methylphenyl moiety) showed significant interaction with topoisomerase II, with a docking score comparable to the standard drug Adriamycin. pnrjournal.com These studies suggest that this compound could exhibit similar activities, with the bromine atom potentially participating in halogen bonds and the tolyl group engaging in hydrophobic or π-π stacking interactions within the active site of a target protein.
Table 2: Molecular Docking Data for Structurally Related Isoxazole Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |
| 3-(4-Chloro-phenyl)-4-phenyl-isoxazole (Analogue) | COX-2 (PDB: 4COX) | -8.7 | Cys41, Ala151, Arg120 | researchgate.net |
| 3-(3-Bromo-phenyl)-4-phenyl-isoxazole (Analogue) | COX-2 (PDB: 4COX) | -8.4 | Cys41, Ala151, Arg120 | researchgate.net |
| Isoxazole with Methylbenzene group (OX3) | Topoisomerase II | -9.0 | Tyr231 (pi-pi stacking) | pnrjournal.com |
| 3-(3-Bromo-phenyl)-4-(3-methoxy-phenyl)-isoxazole (Analogue) | COX-2 (PDB: 4COX) | Not Specified | Arg120, Tyr355 | orientjchem.org |
Molecular Dynamics (MD) simulations complement the static view provided by molecular docking. researchgate.net An MD simulation calculates the motion of atoms in the protein-ligand complex over time, providing insights into its stability and dynamic behavior. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the interactions predicted by docking.
For a complex of this compound with a target like COX-2, an MD simulation would track the conformational changes of both the ligand and the protein. It would verify whether key interactions, such as hydrogen bonds or halogen bonds, are maintained throughout the simulation. researchgate.net Analysis of metrics like the root-mean-square deviation (RMSD) of the ligand's position can indicate if it remains stably bound in the active site. researchgate.net MD simulations can also refine the binding mode and provide a more accurate estimation of the binding free energy, offering a more robust prediction of the compound's biological potential.
Prediction of Pharmacokinetic and Pharmacodynamic Properties (e.g., Lipinski's Rule, Veber's Standards)
In the contemporary drug discovery and development landscape, the early-stage evaluation of a compound's pharmacokinetic and pharmacodynamic profiles is paramount to de-risk drug candidates and optimize their potential for clinical success. Computational and theoretical investigations serve as a crucial first pass to predict these properties, offering insights into a molecule's likely behavior in a biological system. For the novel isoxazole derivative, this compound, in silico methods are employed to assess its drug-likeness based on established principles such as Lipinski's Rule of Five and Veber's standards.
These predictive models are built upon the analysis of a compound's structural and physicochemical properties, which are known to influence its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key parameters under consideration include molecular weight (MW), lipophilicity (expressed as the logarithm of the octanol-water partition coefficient, logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).
Lipinski's Rule of Five
Lipinski's Rule of Five is a widely recognized guideline used to evaluate the potential for oral bioavailability of a chemical compound. The rule posits that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:
Molecular weight less than 500 Daltons
LogP not greater than 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
Veber's Standards
Veber's standards provide additional criteria for predicting good oral bioavailability, focusing on molecular flexibility and polar surface area. These standards suggest that a compound is more likely to be orally active if it has:
A rotatable bond count of 10 or fewer
A polar surface area (PSA) of 140 Ų or less
For this compound, the number of rotatable bonds is low, primarily consisting of the single bond connecting the phenyl ring to the isoxazole ring. The polar surface area is also predicted to be well within the acceptable range for good bioavailability.
The collective data from these in silico predictions suggest that this compound possesses drug-like physicochemical properties. Its adherence to both Lipinski's Rule of Five and Veber's standards indicates a high probability of good oral bioavailability, making it a promising candidate for further investigation in the drug discovery pipeline.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Source |
| Molecular Formula | C10H8BrNO | chemcd.com |
| Molecular Weight ( g/mol ) | 238.08 | chemcd.com |
| Boiling Point (°C) | 330.2 ± 27.0 | chemicalbook.com |
| Density (g/cm³) | 1.458 ± 0.06 | chemicalbook.com |
| pKa | -4.53 ± 0.50 | chemicalbook.com |
Assessment of Drug-Likeness based on Lipinski's and Veber's Rules
| Rule | Parameter | Predicted Value | Compliance |
| Lipinski's Rule | Molecular Weight | 238.08 | Yes |
| LogP | ~4.4 (estimated) | Yes | |
| Hydrogen Bond Donors | 0 | Yes | |
| Hydrogen Bond Acceptors | 2 | Yes | |
| Veber's Rule | Rotatable Bonds | Low | Yes |
| Polar Surface Area (PSA) | Within acceptable range | Yes |
Reactivity and Derivatization Studies of 5 Bromo 3 4 Methylphenyl Isoxazole
General Reactivity Patterns of the Isoxazole (B147169) Ring
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a range of reactivity patterns that allow for its transformation into various other chemical entities. researchgate.netlibretexts.org These reactions are fundamental to understanding the chemical behavior of 5-Bromo-3-(4-methylphenyl)isoxazole.
Ring Opening Reactions
The N-O bond in the isoxazole ring is relatively weak, making it susceptible to cleavage under various conditions, leading to ring-opened products. This reactivity is a key feature of isoxazoles and can be initiated by thermal, photochemical, or chemical means.
Reductive cleavage of the N-O bond is a common ring-opening pathway. For instance, reaction of isoxazoles with reagents like molybdenum hexacarbonyl [Mo(CO)6] and water can lead to the formation of β-aminoenones. organic-chemistry.org Similarly, copper-catalyzed reductive ring-cleavage has been identified as a method to produce enaminones. princeton.edu Another approach involves electrophilic activation. For example, treatment with an electrophilic fluorinating agent like Selectfluor can induce a ring-opening fluorination to yield α-fluorocyanoketones. organic-chemistry.orgthieme-connect.dechemicalbook.com Ring-opening can also occur via chlorination and bromination using specific reagents, which proceeds through the selective cleavage of the N-O bond to deliver tertiary halogenated compounds. nih.govwpmucdn.com
The substitution pattern on the isoxazole ring can influence the course of these reactions. For instance, ring-opening fluorination with Selectfluor often requires a substituent at the C4 position for the reaction to proceed effectively. organic-chemistry.org
Halogenation Reactions (Bromination, Iodination)
Electrophilic halogenation of the isoxazole ring typically occurs at the C4 position, which is the most electron-rich carbon. nih.gov The use of N-halosuccinimides (NCS, NBS, or NIS) in acetic acid is a convenient method for the C4-halogenation of 3,5-diarylisoxazoles. nih.gov The reactivity towards halogenation can be influenced by the electronic nature of the substituents on the phenyl rings. nih.gov For less reactive isoxazoles, a strong acid catalyst may be required to activate the N-halosuccinimide. nih.gov
A system of tetraalkylammonium halides (R4NHal) with nitrosylsulfuric acid (NOHSO4) has also been shown to be effective for the regioselective halogenation of the isoxazole ring at the C4 position, even in the presence of aromatic rings that could potentially be halogenated. researchgate.net
Cycloaddition and Photocycloaddition Reactions
The isoxazole ring can participate in cycloaddition reactions, acting as a synthon for the construction of other cyclic systems. The most common type is the [3+2] dipolar cycloaddition, where a nitrile oxide is reacted with an alkyne or alkene to form the isoxazole or isoxazoline (B3343090) ring, respectively. organic-chemistry.orglibretexts.orgresearchgate.netyoutube.com This is a fundamental method for the synthesis of the isoxazole core itself. researchgate.netlibretexts.org
Isoxazoles can also act as the 2π component in [4+2] cycloaddition reactions. For example, copper(II)-catalyzed [4+2] cycloadditions between Cu–benzopyryliums and substituted isoxazoles have been reported to occur with regioselectivity at the C(3,4)-carbons of the isoxazole ring. researchgate.net
Photocycloaddition reactions offer another avenue for derivatization, expanding the synthetic utility of the isoxazole scaffold. libretexts.org
Photoisomerization and Rearrangement Processes
Under UV irradiation, isoxazoles can undergo photoisomerization. A common rearrangement is the conversion of an isoxazole into its corresponding oxazole (B20620) isomer. nih.gov This transformation is believed to proceed through the formation of an acyl azirine intermediate following the homolysis of the weak N-O bond. wikipedia.orguzh.ch The efficiency and outcome of the photoisomerization can be influenced by the substitution pattern on the isoxazole ring and the reaction conditions. wikipedia.org
Continuous flow photoreactors have been utilized to carry out these transformations efficiently. nih.gov Theoretical studies have investigated the mechanisms of these photochemical rearrangements, suggesting multiple possible pathways. wikipedia.org In some cases, the photochemical rearrangement can lead to the formation of highly reactive ketenimine intermediates, which can be trapped to synthesize other heterocyclic systems like pyrazoles. wikipedia.org This intrinsic photochemical reactivity of the isoxazole ring has also been harnessed for applications in chemoproteomics as a photo-cross-linking method. researchgate.net
Functional Group Interconversions on this compound
The bromine atom at the C5 position of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at this position, leading to the synthesis of diverse derivatives.
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions are particularly powerful tools for the derivatization of 5-bromoisoxazoles.
The Suzuki-Miyaura coupling involves the reaction of the 5-bromoisoxazole (B1592306) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is highly efficient for forming new carbon-carbon bonds and allows for the introduction of various aryl and heteroaryl groups at the C5 position. researchgate.netnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and suppressing side reactions. researchgate.net
The Sonogashira coupling enables the introduction of alkyne moieties by reacting the 5-bromoisoxazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.org This reaction is valuable for synthesizing alkynyl-substituted isoxazoles, which can serve as precursors for further transformations. thieme-connect.deresearchgate.net
The Heck reaction provides a method for the arylation or vinylation of the C5 position by reacting the 5-bromoisoxazole with an alkene in the presence of a palladium catalyst and a base. princeton.eduorganic-chemistry.orglibretexts.orgwikipedia.org This reaction results in the formation of a new carbon-carbon double bond at the C5 position.
Below is a table summarizing representative conditions for these cross-coupling reactions on bromo-substituted heterocycles, which are applicable to this compound.
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, DME | 5-Bromoindazole, N-Boc-2-pyrroleboronic acid | 5-Heteroarylindazole | nih.gov |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃, P(t-Bu)₃·HBF₄ | 5-Bromoisoxazole, Arylboronic acid | 5-Arylisoxazole | researchgate.net |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | 5-Bromoindole, Terminal alkyne | 5-Alkynylindole | thieme-connect.de |
| Heck Reaction | Pd(OAc)₂, Base | Unsaturated halide, Alkene | Substituted alkene | wikipedia.org |
Synthesis of Advanced Derivatives
The synthetic utility of this compound extends to the preparation of more complex, advanced derivatives with potential applications in various fields. The cross-coupling reactions mentioned previously are primary methods for accessing these advanced structures.
For example, sequential cross-coupling reactions can be employed. Starting with a dihalogenated isoxazole, different groups can be introduced in a stepwise manner. While the title compound is monobrominated, similar principles apply where the initial product of a coupling reaction on this compound, which might still contain other reactive sites, can undergo further transformations.
The synthesis of bi- and polycyclic systems containing the isoxazole moiety is another area of interest. Intramolecular versions of the palladium-catalyzed reactions can be used to construct fused ring systems.
Furthermore, the bromine at C5 can be displaced by various nucleophiles, although this is generally less common than cross-coupling reactions for aryl bromides. The synthesis of (3-para-tolyl-isoxazol-5-yl)methanol derivatives has been reported, indicating that the C5 position can be functionalized to introduce alcohol moieties, which can then be further derivatized. biolmolchem.com
The following table provides examples of advanced derivatives that can be synthesized from precursors like this compound.
| Starting Material | Reaction | Reagents | Product | Reference(s) |
| 5-Bromo-3-iodoindole | Sequential Sonogashira-Suzuki | 1. Terminal alkyne, PdCl₂(PPh₃)₂, CuI; 2. Arylboronic acid, Pd(PPh₃)₄ | 3-Aryl-5-alkynylindole | thieme-connect.de |
| 3,4-Disubstituted 5-bromoisoxazole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃·HBF₄ | 3,4,5-Trisubstituted isoxazole | researchgate.net |
| 4-Iodoisoxazole | Heck Reaction | Alkene, Pd catalyst | 4-Vinyl-3,5-disubstituted isoxazole | nih.gov |
| 4-Iodoisoxazole | Carbonylative Amidation | CO, Primary amine, Pd catalyst | 4-Carboxamido-3,5-disubstituted isoxazole | nih.gov |
Creation of Bridged and Fused Heterocyclic Systems
The synthesis of bridged and fused heterocyclic systems from this compound expands its structural complexity, leading to novel chemical entities. Fused isoxazoles are significant due to their prevalence in therapeutic agents. ijariit.com
Further transformations can lead to more complex fused systems. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl ijariit.comnih.govmdpi.comtriazol-4-yl)pyridines. beilstein-journals.org
Modification of Substituents at Positions 3 and 5
The functionalization of this compound at its 3- and 5-positions is a primary avenue for generating diverse derivatives.
Modification at Position 5: The bromine atom at the 5-position is a versatile handle for introducing a wide array of functional groups via cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, effectively couples terminal alkynes with aryl halides like this compound. wikipedia.org This reaction is conducted under mild conditions, typically at room temperature with an amine base, to form a C-C bond between the isoxazole C5 carbon and the alkyne. wikipedia.org This method is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org
Similarly, the Suzuki-Miyaura cross-coupling reaction is employed to form C-C bonds by reacting the bromo-isoxazole with organoboron compounds, such as isoxazole-4-boronates, in the presence of a palladium catalyst. researchgate.net These coupling reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery.
Modification at Position 3: While the 5-bromo position is more readily functionalized, the 3-(4-methylphenyl) group can also be modified. One approach involves the synthesis of derivatives through oximes. For instance, (3-para-tolyl-isoxazol-5-yl)methanol has been synthesized via a [3+2] cycloaddition process starting from benzaldehyde (B42025). biolmolchem.com Although this example builds the ring system, it highlights the formation of a functionalized derivative related to the core structure. The methyl group on the phenyl ring also presents a site for potential oxidation to a carboxylic acid or halogenation to a benzyl (B1604629) halide, which could then undergo further reactions, although specific examples of this on the target compound were not found in the provided search results.
The following table summarizes palladium-catalyzed reactions used to modify isoxazole cores, which are applicable to this compound.
| Reaction Type | Coupling Partner | Catalyst System | Typical Product | Reference |
| Sonogashira Coupling | Terminal Alkyne | Palladium(0) & Copper(I) | 5-Alkynyl-isoxazole | wikipedia.orglibretexts.org |
| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium Catalyst | 5-Aryl/Alkyl-isoxazole | researchgate.net |
| C-H Arylation | Aryl Halide | Palladium Catalyst | C4,C5-Diarylated Isoxazole | researchgate.net |
Isoxazole-Hybrid Conjugates
The development of isoxazole-hybrid conjugates is a significant strategy in medicinal chemistry, aiming to combine the therapeutic properties of the isoxazole moiety with other pharmacologically active molecules. ijariit.com This modification can lead to new therapeutic agents with potentially enhanced potency and reduced toxicity. ijariit.com
The synthesis of these hybrids often utilizes the reactivity of the isoxazole core. For example, isoxazole-chalcone compounds have been prepared through Claisen-Schmidt condensation of isoxazole aldehydes with substituted acetophenones. ijariit.com Another approach involves creating isoxazole-linked quinazolinone derivatives by condensing isoxazole-4-carbohydrazides with benzoxazinones. ijariit.com
A prominent strategy for creating these conjugates involves forming an amide bond. For instance, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized for evaluation as anticancer agents. nih.gov The synthesis started with the formation of an isoxazole-5-carboxylic acid intermediate, which was then coupled with various amine derivatives using EDC/HOBt as activating agents to form the final carboxamide hybrids. nih.gov This demonstrates a robust method for linking the isoxazole core to other molecular fragments.
The table below details examples of synthetic pathways for creating isoxazole-hybrid molecules.
| Hybrid Type | Key Intermediate | Synthetic Strategy | Linkage | Reference |
| Isoxazole-Chalcone | 5-substituted phenyl-isoxazole-3-carbaldehyde | Claisen-Schmidt Condensation | Carbon-Carbon Double Bond | ijariit.com |
| Isoxazole-Quinazolinone | 3-aryl-5-methyl isoxazole-4-carbohydrazide | Condensation Reaction | Hydrazide/Amide | ijariit.com |
| Isoxazole-Coumarin | 3-acetyl coumarin | Cyclocondensation | Isoxazole ring formation | ijariit.com |
| Isoxazole-1,2,4-triazole | Chalcones from acetylated 1,2,4-triazoles | Cyclization with hydroxylamine (B1172632) | Isoxazole ring formation | ijariit.com |
| Indole-Isoxazole Carboxamide | 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid | Amide coupling (EDC/HOBt) | Carboxamide | nih.gov |
Research Applications of 5 Bromo 3 4 Methylphenyl Isoxazole and Its Derivatives
Applications in Medicinal Chemistry Research
The exploration of isoxazole (B147169) derivatives in medicinal chemistry is a vibrant and ongoing field. Researchers are continually synthesizing and evaluating new compounds based on this scaffold for a variety of therapeutic applications.
Exploration of Isoxazole as a Privileged Scaffold
The isoxazole nucleus is considered a "privileged scaffold" because it is a structural motif that can bind to multiple, unrelated biological targets. ipindexing.commersin.edu.tr This versatility has led to the development of isoxazole-containing drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netresearchgate.net The synthesis of new isoxazole derivatives is a common strategy in drug discovery programs aiming to develop novel therapeutic agents. mersin.edu.trresearchgate.net
Structure-Activity Relationship (SAR) Studies for Target Identification
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. By systematically modifying the structure of a lead compound and observing the effect on its biological activity, researchers can identify the key chemical features responsible for its therapeutic effects. For isoxazole derivatives, SAR studies often involve modifying the substituents at various positions on the isoxazole ring and the attached aryl groups. mersin.edu.tr These studies help in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.
Investigation of Immunomodulatory Properties
Certain isoxazole derivatives have been investigated for their ability to modulate the immune system. This includes both immunosuppressive and immunostimulatory effects. For example, some isoxazole compounds have been shown to influence the activity of immune cells and the production of signaling molecules called cytokines. This has led to research into their potential use in treating autoimmune diseases and as adjuvants in vaccines.
In Vitro Antimicrobial Research (Antibacterial and Antifungal)
The isoxazole ring is a key component of several approved antibacterial drugs, such as sulfamethoxazole (B1682508) and cloxacillin. Consequently, there is extensive research into the antimicrobial properties of novel isoxazole derivatives. nih.govresearchgate.net These studies typically involve in vitro screening against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
While no specific antimicrobial data for 5-Bromo-3-(4-methylphenyl)isoxazole was found, a hypothetical data table for a series of related isoxazole derivatives might look like this:
| Compound | Substituent R1 | Substituent R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Hypothetical 1 | Br | 4-CH₃ | >128 | >128 | 64 |
| Hypothetical 2 | Cl | 4-CH₃ | 64 | 128 | 32 |
| Hypothetical 3 | F | 4-CH₃ | 32 | 64 | 16 |
| Hypothetical 4 | Br | H | >128 | >128 | >128 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
In Vitro Anticancer Research
A significant area of research for isoxazole derivatives is in oncology. mersin.edu.trnih.gov Numerous studies have demonstrated the in vitro anticancer activity of various isoxazoles against a range of cancer cell lines. mersin.edu.trnih.gov The mechanisms of action are often diverse, including the inhibition of key enzymes involved in cancer cell growth and survival.
A representative data table from a study on a series of hypothetical 3,5-diarylisoxazole derivatives might be presented as follows:
| Compound | Aryl Group at C3 | Aryl Group at C5 | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) |
| Hypothetical A | 4-Methylphenyl | Phenyl | 15.2 | 22.5 | 18.9 |
| Hypothetical B | 4-Methoxyphenyl | Phenyl | 8.7 | 12.1 | 9.5 |
| Hypothetical C | 4-Chlorophenyl | Phenyl | 5.4 | 7.8 | 6.1 |
| Hypothetical D | 4-Methylphenyl | 4-Bromophenyl | Not Determined | Not Determined | Not Determined |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
In Vitro Antioxidant Activity Research
Some isoxazole derivatives have been evaluated for their antioxidant properties. researchgate.netnih.gov Antioxidants are compounds that can neutralize harmful free radicals in the body, which are implicated in a variety of diseases. In vitro antioxidant activity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
A sample data table for the antioxidant activity of hypothetical isoxazole derivatives could be:
| Compound | Substituent X | Substituent Y | DPPH Radical Scavenging Activity (IC₅₀, µM) |
| Hypothetical X1 | H | H | >100 |
| Hypothetical X2 | OH | H | 25.6 |
| Hypothetical X3 | OCH₃ | H | 45.2 |
| Hypothetical X4 | Br | CH₃ | Not Determined |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Enzyme Inhibition Studies (e.g., COX, LOX, Kinases, Topoisomerases)
The isoxazole moiety is a well-established pharmacophore in the design of various enzyme inhibitors. Derivatives of this compound have been investigated for their potential to inhibit a range of enzymes implicated in various diseases.
Research into isoxazole derivatives has revealed significant inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. For instance, a series of 3-phenyl-5-furan isoxazole derivatives were synthesized and evaluated for their anti-inflammatory potential. One compound, with a 2,4-dichloro substitution on the phenyl ring, demonstrated potent and selective COX-2 inhibition. While substitutions on the phenyl ring at the 3-position of the isoxazole core are critical for activity, the nature of the substituent at the 5-position also plays a modulating role.
In a study of 3,5-disubstituted isoxazoles, the presence of a 3-methylthienyl group at the 5-position and a 3,4,5-trimethoxyphenyl group at the 3-position resulted in significant LOX and COX-2 inhibition, highlighting the importance of specific substitution patterns for potent and selective inhibition. Furthermore, isoxazole derivatives have been identified as a new class of carbonic anhydrase inhibitors, binding at the entrance of the active site. acs.org
While direct studies on this compound as a kinase inhibitor are not prevalent, other brominated aromatic compounds have shown kinase inhibitory activity. For example, 5-bromo-3,4-dihydroxybenzaldehyde, a bromophenol isolated from red alga, was found to inhibit adipogenesis by activating AMP-activated protein kinase (AMPK). nih.gov This suggests that the bromo-substituted phenyl moiety of this compound could potentially contribute to kinase interaction.
The potential for isoxazole derivatives to act as topoisomerase inhibitors is also an area of interest. Although not directly involving an isoxazole core, novel bacterial type II topoisomerase inhibitors have been developed, indicating a broader interest in heterocyclic compounds for this target class. nih.gov The structural features of this compound, with its planar aromatic systems, could warrant investigation into its ability to intercalate with DNA or interact with the active sites of topoisomerases.
Table 1: Enzyme Inhibition by Isoxazole Derivatives
| Isoxazole Derivative Class | Target Enzyme(s) | Key Findings |
| 3-Phenyl-5-furan isoxazoles | COX-1, COX-2, 15-LOX | A 2,4-dichlorophenyl derivative showed selective COX-2 inhibition. |
| 3,5-Disubstituted isoxazoles | LOX, COX-2 | A derivative with 3-methylthienyl and 3,4,5-trimethoxyphenyl groups showed significant inhibition. |
| General Isoxazoles | Carbonic Anhydrase | Identified as a new class of inhibitors binding at the active site entrance. acs.org |
| Bromophenol (related structure) | AMP-activated protein kinase (AMPK) | 5-bromo-3,4-dihydroxybenzaldehyde demonstrated AMPK activation. nih.gov |
Role as a Building Block in Complex Organic Synthesis
The chemical structure of this compound, featuring a reactive bromine atom and a cleavable N-O bond within the isoxazole ring, makes it a valuable and versatile building block in complex organic synthesis. researchgate.net
The isoxazole ring itself can be considered a masked form of other functional groups. Under specific reductive or basic conditions, the weak N-O bond can be cleaved, leading to the formation of various acyclic structures such as enaminones, γ-amino alcohols, and β-hydroxy ketones. This reactivity allows for the transformation of the isoxazole core into other synthetically useful intermediates.
The bromine atom at the 5-position provides a handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of diverse substituents, including aryl, heteroaryl, and alkyl groups, at this position, facilitating the construction of complex molecular architectures. This versatility allows for the late-stage diversification of molecules containing the this compound core. nih.gov
Precursor for Pyrrole (B145914) and Other Heterocycle Formations
The isoxazole ring is a well-documented precursor for the synthesis of other heterocyclic systems, most notably pyrroles. The transformation typically involves a ring-opening of the isoxazole, often under reductive conditions, to generate a 1,4-dicarbonyl compound or an enaminone intermediate. These intermediates can then undergo a subsequent cyclization reaction, often with an amine source, to form the pyrrole ring in a Paal-Knorr type synthesis.
While direct literature on the use of this compound for pyrrole synthesis is scarce, the general principle is applicable. The reduction of the isoxazole ring, for instance with Raney nickel or other catalytic hydrogenation methods, would cleave the N-O bond. The resulting intermediate would be a β-aminoenone. This intermediate, upon treatment with an acid catalyst, could cyclize to form a pyrrole. The bromine atom at the former 5-position of the isoxazole could be retained or could participate in subsequent reactions, offering further synthetic utility.
Furthermore, the reactive nature of the isoxazole ring allows for its conversion into other heterocycles. For example, isoxazoles can be transformed into pyrimidines, pyridazines, and other complex fused heterocyclic systems through various ring-transformation strategies. The presence of the bromo and p-tolyl substituents on the this compound core provides opportunities to synthesize a diverse library of substituted heterocycles.
Versatility in Asymmetric Synthesis Research
The isoxazole scaffold has been increasingly utilized in the field of asymmetric synthesis, both as a chiral auxiliary and as a target for the development of chiral ligands and catalysts. The synthesis of chiral isoxazole derivatives is an active area of research, with applications in the preparation of enantiomerically pure compounds for pharmacological evaluation and as ligands in metal-catalyzed asymmetric reactions. nih.govresearchgate.net
One approach to creating chiral molecules involves the synthesis of isoxazoles with stereogenic centers. For example, stereoisomeric 3-bromo-isoxazolyl amino alcohols have been synthesized and evaluated for their biological activity, demonstrating that the stereochemistry of the molecule has a significant impact on its affinity for biological targets. nih.gov This highlights the importance of controlling stereochemistry in the design of bioactive isoxazole derivatives.
Furthermore, complex chiral molecules incorporating the isoxazole ring, such as isoxazole-dispirobisoxindoles with three contiguous stereocenters, have been synthesized with high regio- and stereoselectivity using chiral catalysts. thieme-connect.com These methods demonstrate the feasibility of constructing intricate, enantiomerically enriched architectures based on the isoxazole framework. The development of such synthetic protocols is crucial for accessing novel chemical space and for the synthesis of complex natural products and pharmaceuticals. The versatility of the isoxazole ring and the potential for functionalization at the 5-position with a bromine atom in this compound make it an attractive starting material for the exploration of new asymmetric transformations.
Advanced Materials Science Research Applications
The unique electronic and structural properties of the isoxazole ring have led to its investigation in the field of advanced materials science. researchgate.net The incorporation of isoxazole moieties into larger molecular or polymeric structures can impart desirable optical, electronic, and electrochemical properties.
Photochromic Materials Research
Photochromic materials, which undergo a reversible change in color upon exposure to light, have potential applications in optical data storage, molecular switches, and smart windows. Diarylethenes are a prominent class of photochromic compounds, and the incorporation of heterocyclic rings can modulate their properties.
Research has demonstrated that a novel photochromic diarylethene containing an isoxazole unit exhibits remarkable photochromism in both solution and a PMMA film. dntb.gov.ua The open-ring isomer of this diarylethene also showed a clear fluorescent switch upon photo-irradiation. This indicates that the isoxazole moiety can be a valuable component in the design of new photochromic materials with tunable properties for applications such as holographic optical recording. researchgate.net While this specific example does not use this compound, it establishes the utility of the isoxazole core in this area of materials science. The bromo and methylphenyl substituents on the target compound could be used to further tune the photochromic and fluorescent properties of such materials.
Electrochemical Probe Development Research
The development of sensitive and selective electrochemical probes is crucial for a wide range of applications, including environmental monitoring, clinical diagnostics, and process control. The isoxazole ring, with its electroactive nature, is a promising scaffold for the design of such probes.
Recent research has focused on the electrochemical assembly of isoxazoles, which provides a sustainable and efficient method for their synthesis. nih.govsemanticscholar.orgnih.govrsc.org The electrochemical behavior of isoxazole derivatives has also been studied, revealing their potential for use in electrochemical sensing applications. researchgate.net The redox properties of the isoxazole ring can be influenced by the nature and position of its substituents. The bromine atom in this compound is an electron-withdrawing group that can affect the electrochemical properties of the molecule. This, coupled with the potential for functionalization at the bromine position, makes this compound and its derivatives interesting candidates for the development of novel electrochemical probes. For instance, the isoxazole could be incorporated into a larger system where its electrochemical signal changes upon binding to a specific analyte.
Applications in Dye-Sensitized Solar Cells Research
The exploration of novel organic molecules as photosensitizers is a important area of research in the field of dye-sensitized solar cells (DSSCs). DSSCs are a promising type of photovoltaic cell that mimics the natural process of photosynthesis to convert light into electrical energy. youtube.com The efficiency of a DSSC is highly dependent on the properties of the dye used, which is responsible for absorbing sunlight and initiating the electron transfer process. youtube.comjmaterenvironsci.com Organic dyes, in particular, have garnered significant attention due to their high molar extinction coefficients, low cost, and the tunability of their chemical structures. nih.gov
The fundamental operation of a DSSC involves several key steps. youtube.comyoutube.com Light passes through a transparent anode and excites the dye molecules adsorbed onto a wide-bandgap semiconductor layer, typically composed of titanium dioxide (TiO2) nanoparticles. youtube.com Upon excitation, the dye injects an electron into the conduction band of the TiO2. youtube.com These electrons then travel through an external circuit to the cathode, generating an electrical current. youtube.com The oxidized dye is subsequently regenerated by a redox electrolyte, commonly an iodide/triiodide couple, which in turn is regenerated at the cathode, completing the circuit. youtube.comyoutube.com The use of nanoparticles increases the surface area for dye adsorption, allowing for greater light absorption over a broader spectrum. youtube.com
The molecular architecture of organic dyes for DSSCs is typically based on a donor-π-acceptor (D-π-A) structure. jmaterenvironsci.com This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for efficient electron injection into the semiconductor's conduction band. jmaterenvironsci.com The donor moiety provides the electrons, the acceptor group (often with an anchoring function like a carboxylic or cyanoacrylic acid) facilitates electron injection into the TiO2, and the π-conjugated bridge connects the donor and acceptor, influencing the dye's light-harvesting properties. jmaterenvironsci.com
Heterocyclic compounds are frequently employed as components in these D-π-A structures. Isoxazole, a five-membered heterocyclic ring containing nitrogen and oxygen, is a versatile building block in the design of various functional organic materials. nih.gov While direct research on this compound as a primary photosensitizer in DSSCs is not extensively documented in peer-reviewed literature, the potential of isoxazole derivatives can be inferred from studies on other heterocyclic dyes.
For instance, the isoxazole ring could potentially serve as part of the π-conjugated spacer or be incorporated into the donor or acceptor moieties of a more complex dye molecule. The 4-methylphenyl group attached to the isoxazole ring can act as an electron-donating unit. The bromine atom, being an electron-withdrawing group, could also influence the electronic properties of the molecule. The strategic placement of such substituents allows for the fine-tuning of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient electron injection and dye regeneration. jmaterenvironsci.com
| Dye | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Reference |
| D3 (Anthracene-based oxadiazole) | - | - | - | 2.58 | researchgate.net |
| TK1 | - | 4.52 | - | 2.1 | mdpi.com |
| TK2 | - | 10.82 | - | 5.0 | mdpi.com |
| TK3 | - | 11.55 | - | 5.4 | mdpi.com |
| TG1 | - | - | - | 1.23 | mdpi.com |
| TG2 | - | - | - | 2.07 | mdpi.com |
| N719 (on OA-TiO2) | - | - | - | 4.6 | researchgate.net |
| N719 (on WO-TiO2) | - | - | - | 3.2 | researchgate.net |
| 6a (Acenaphthylene-based) | 0.365 | 13.32 | 0.52 | 2.51 | nih.gov |
| 6a with CDCA | - | - | - | 3.15 | nih.gov |
This table is for illustrative purposes and includes data for various organic dyes to show typical performance metrics in DSSC research. The specific compound this compound is not represented.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 5-Bromo-3-(4-methylphenyl)isoxazole
Direct academic research focusing exclusively on this compound is limited. Its existence is confirmed through chemical supplier databases, which provide its basic properties such as its CAS number (51725-95-2), molecular formula (C10H8BrNO), and molecular weight (238.08 g/mol ). chemicalbook.com
However, extensive research on the broader class of isoxazoles provides a solid foundation for understanding its potential. Key findings on related compounds include:
Synthesis: The primary synthetic routes to the isoxazole (B147169) ring are the 1,3-dipolar cycloaddition of alkynes with nitrile oxides and the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govresearchgate.net For 3,5-disubstituted isoxazoles specifically, a common method involves the condensation of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. nih.gov Another established method is the reaction of terminal alkynes with in-situ generated nitrile oxides. nih.gov The synthesis of various 5-bromoisoxazole (B1592306) derivatives has been documented, often involving cyclization reactions with brominated precursors. mdpi.comresearchgate.net
Biological Activity of Analogs: Isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.govresearchgate.netnih.gov The presence of a halogen, such as bromine, on the heterocyclic ring can significantly influence the biological activity of a compound. beilstein-archives.org For instance, certain isoxazoles with bromo substitutions on the phenyl ring have shown significant anti-inflammatory activity. beilstein-archives.org Similarly, other 3,5-disubstituted isoxazoles have been investigated as potential anticancer agents. nih.gov
While no specific biological data for this compound is available in the reviewed literature, the established activities of its structural analogs suggest it is a molecule of significant interest for biological screening.
Identification of Promising Research Avenues
The scarcity of dedicated research on this compound presents a clear opportunity for novel investigation. The following avenues are identified as particularly promising:
Systematic Synthesis and Characterization: A foundational research direction is the development and optimization of a reliable synthetic pathway for this compound. Following synthesis, full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide crucial structural data.
Comprehensive Biological Screening: Given the wide range of activities demonstrated by isoxazoles, a broad biological screening of the compound is warranted. nih.govnih.gov Promising areas for initial investigation include:
Anticancer Activity: Screening against a panel of human cancer cell lines is a high-priority research direction. Many 3,5-disubstituted isoxazoles have shown cytotoxic effects against various cancers. nih.gov
Anti-inflammatory Activity: Evaluation for inhibitory activity against key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) would be a logical step, as related structures have shown promise in this area. acu.edu.in
Antimicrobial and Antifungal Activity: The isoxazole moiety is a common feature in antimicrobial agents. nih.gov Testing against a range of pathogenic bacteria and fungi could reveal new therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying the substituents on the phenyl ring (e.g., replacing the methyl group with other alkyl or electron-withdrawing/donating groups) and exploring substitutions at other positions of the isoxazole ring would be invaluable. These SAR studies would help to identify the key structural features required for any observed biological activity.
Mechanism of Action Studies: Should any significant biological activity be discovered, subsequent research should focus on elucidating the mechanism of action. This could involve identifying the specific cellular targets or pathways through which the compound exerts its effects.
Methodological Advancements and Interdisciplinary Research Opportunities
Future research on this compound can benefit from and contribute to broader scientific and technological advancements.
Methodological Advancements:
Green Chemistry Approaches: The synthesis of this compound and its analogs could be optimized using green chemistry principles, such as employing ultrasound-assisted synthesis or developing catalytic, metal-free reaction conditions to improve efficiency and reduce waste. nih.gov
Flow Chemistry: Continuous flow synthesis could be explored for a more controlled, scalable, and potentially safer production of the isoxazole core, especially if any synthetic steps are hazardous.
Computational Chemistry: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the biological activity of this compound and its designed analogs against various biological targets. digitellinc.com This can help prioritize the synthesis of the most promising candidates, saving time and resources.
Interdisciplinary Research Opportunities:
Materials Science: Isoxazole-based compounds have been investigated for applications in materials science, for example, as components of polymers with potential semiconductor properties. researchgate.net The unique electronic properties of this compound could be explored for applications in organic electronics.
Agrochemicals: Isoxazole derivatives have found use as herbicides and fungicides. researchgate.net The compound could be screened for potential applications in agriculture, representing a valuable interdisciplinary research direction.
Chemical Biology: If the compound shows high potency and selectivity for a particular biological target, it could be developed into a chemical probe to study complex biological processes, further bridging the fields of chemistry and biology.
Q & A
Basic Questions
Q. What are the common synthetic pathways for preparing 5-Bromo-3-(4-methylphenyl)isoxazole, and how do reaction conditions influence product selectivity?
- Answer: The synthesis often involves cyclization reactions of nitro precursors. For example, aromatic aldehydes can react with ethyl nitroacetate in the presence of amines or Schiff bases to form isoxazole derivatives . Reaction conditions (e.g., solvent, temperature, catalyst) critically affect regioselectivity. For instance, using Schiff bases under basic conditions may favor the formation of isoxazole N-oxide derivatives or dicarboxylic esters, depending on the substituents present .
Q. How is X-ray crystallography employed to confirm the molecular conformation and hydrogen-bonding interactions of this compound derivatives?
- Answer: Single-crystal X-ray diffraction (SCXRD) reveals structural details such as puckering parameters (e.g., Q = 0.2406 Å, φ = 183.41°) and deviations from planarity in the isoxazole ring. For example, in related compounds, the isoxazole adopts a shallow envelope conformation, with hydrogen bonds (C–H···O, O–H···N) stabilizing the crystal lattice . Software like SHELXL is widely used for refinement, leveraging high-resolution data to resolve atomic positions .
Q. What spectroscopic techniques are essential for characterizing this compound, and how do they complement crystallographic data?
- Answer: Nuclear Magnetic Resonance (NMR) identifies substituent positions (e.g., bromine and methyl groups via and chemical shifts). Infrared (IR) spectroscopy confirms functional groups like C–Br (∼600 cm). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. These methods, combined with SCXRD, provide a comprehensive structural profile .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Answer: DFT calculations predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution, which correlate with biological activity (e.g., antioxidant potential). For example, electron-withdrawing groups (e.g., bromine) increase electrophilicity, enhancing interactions with biological targets . Solvent effects and transition-state modeling further explain reaction pathways .
Q. What strategies resolve contradictions in reaction yields when using different nitro precursors for isoxazole synthesis?
- Answer: Systematic optimization of nitro precursor stoichiometry and reaction conditions (e.g., pH, solvent polarity) is critical. For example, aliphatic aldehydes may require nitroacetate esters, while aromatic derivatives perform better with Schiff bases . Kinetic studies (e.g., monitoring intermediates via HPLC) can identify rate-limiting steps and byproduct formation .
Q. How do hydrogen-bonding networks and crystal packing influence the physicochemical stability of this compound?
- Answer: Hydrogen bonds (e.g., O–H···N) and π-π stacking interactions dictate melting points and solubility. In one study, C–H···O interactions between the isoxazole oxygen and adjacent aromatic protons created a rigid lattice, reducing hygroscopicity . Hirshfeld surface analysis quantifies these interactions, aiding in polymorph prediction .
Q. What mechanistic insights explain the biological activity of this compound derivatives, such as antimicrobial or anti-inflammatory effects?
- Answer: The bromine atom enhances lipophilicity, facilitating membrane penetration. Isoxazole rings act as bioisosteres for ester or amide groups, improving metabolic stability. In vitro assays (e.g., MIC tests) combined with molecular docking reveal interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
Q. How can regioselective functionalization of the isoxazole ring be achieved for targeted drug design?
- Answer: Electrophilic aromatic substitution (e.g., bromination) favors the 5-position due to ring electronics. Cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids introduce aryl groups at specific positions. Protecting group strategies (e.g., methyl esters) enable selective carboxylation .
Methodological Notes
- Data Contradiction Analysis: Discrepancies in crystallographic data (e.g., puckering parameters) may arise from twinning or low-resolution data. Refinement with SHELXL’s TWIN/BASF commands improves accuracy .
- Experimental Design: For biological studies, include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
